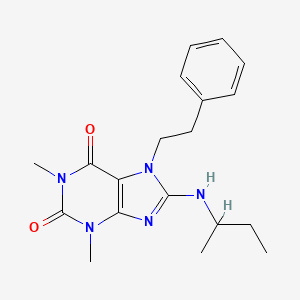

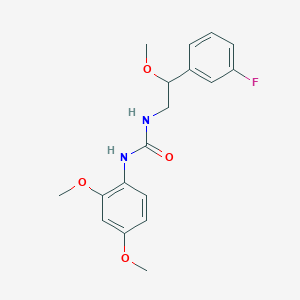

8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Purine Metabolism and Health Implications

Purine Metabolism and Urolithiasis

Research has identified various methylated purines, including derivatives like 1-, 3-, and 7-methyluric acid, as components of urinary stones, suggesting their involvement in the pathogenesis of urolithiasis. These findings highlight the importance of understanding purine metabolism in diagnosing and treating kidney stones and renal insufficiency (Safranow & Machoy, 2005).

Neuroprotective Potential in Parkinson's Disease

Caffeine, a well-known purine derivative, and its interaction with A2A adenosine receptors have been studied for their neuroprotective effects in Parkinson's disease models. This research suggests the potential of purine derivatives in mitigating dopaminergic deficits characteristic of Parkinson's disease, underlining the therapeutic potential of targeting A2A receptors (Chen et al., 2001).

Purine Derivatives in Human Health

The study of trimethylamine-N-oxide (TMAO), a metabolite linked to gut microbiota and heart disease, shows that dietary intake of purines and their conversion to TMAO varies among individuals, influenced by gut microbiota composition. This indicates the importance of dietary purines and their metabolic pathways in cardiovascular health (Espín et al., 2017).

Exposure Biomarkers and Metabolic Insights

Metabolomics studies have identified purine catabolism disruptions and changes in sulfur amino acid and bile acid biosynthesis pathways due to exposure to environmental contaminants like trichloroethylene (TCE). Such research underscores the utility of purine metabolism studies in assessing exposure-related health risks (Walker et al., 2016).

Mécanisme D'action

The mechanism of action of pyridazinones, which “8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” is a part of, involves the inhibition of PARP7 . PARP7 is a protein that plays a role in DNA repair and the regulation of gene expression. By inhibiting this protein, these compounds can potentially interfere with the growth of cancer cells .

Propriétés

IUPAC Name |

8-(butan-2-ylamino)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-5-13(2)20-18-21-16-15(17(25)23(4)19(26)22(16)3)24(18)12-11-14-9-7-6-8-10-14/h6-10,13H,5,11-12H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFZICFEFVZAKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2607514.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2607517.png)

![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2607522.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide](/img/structure/B2607530.png)

![1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2607531.png)

![7-(4-ethoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2607532.png)